molecular formula C18H14ClFN2O3 B2451813 N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-fluorophenoxy)acetamide CAS No. 946210-47-5

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-fluorophenoxy)acetamide

Cat. No. B2451813
CAS RN: 946210-47-5
M. Wt: 360.77
InChI Key: CBNAWDQHRAKCQU-UHFFFAOYSA-N
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Description

“N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-fluorophenoxy)acetamide” is a chemical compound. Unfortunately, there is not much specific information available about this compound .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and reaction conditions. Without specific information, it’s hard to provide a detailed chemical reactions analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, stability, and reactivity. Unfortunately, there is not much specific information available about these properties for this compound .

Scientific Research Applications

Photovoltaic Efficiency and Ligand-Protein Interactions

Research has demonstrated that certain benzothiazolinone acetamide analogs, which share a structural resemblance to the compound , exhibit significant photochemical and thermochemical properties that render them suitable as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds have shown good light harvesting efficiency (LHE) and favorable free energy of electron injection, indicating their potential in photovoltaic applications. Moreover, their non-linear optical (NLO) activities suggest utility in optical and electronic device fabrication. Molecular docking studies further suggest that these compounds could interact with biological targets such as Cyclooxygenase 1 (COX1), hinting at potential biomedical applications (Mary et al., 2020).

Antipsychotic Potential

A series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, while not directly matching the chemical structure of the specified compound, have been investigated for their antipsychotic-like profiles in behavioral animal tests. These compounds, particularly those with specific substitutions, have demonstrated the ability to reduce spontaneous locomotion in mice without interacting with dopamine receptors, a characteristic desirable in novel antipsychotic agents. This suggests the potential of structurally similar compounds in the development of new psychiatric medications (Wise et al., 1987).

Anti-inflammatory and Antimicrobial Activities

Derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have been synthesized and shown significant anti-inflammatory activity. This indicates the therapeutic potential of compounds with similar structures in treating inflammation-related disorders. Additionally, these compounds have been assayed for antimicrobial activity, with several derivatives showing promise against bacterial and fungal pathogens, pointing towards applications in the development of new antimicrobial agents (Sunder & Maleraju, 2013).

Mechanism of Action

The mechanism of action of a compound usually refers to its biological activity. This information is often determined through biological testing and experimentation .

Future Directions

The future directions for research on this compound would depend on its potential applications. This could include further studies to determine its biological activity, potential uses in medicine or industry, or further synthetic modifications .

properties

IUPAC Name

N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2O3/c19-13-3-1-12(2-4-13)17-9-15(22-25-17)10-21-18(23)11-24-16-7-5-14(20)6-8-16/h1-9H,10-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBNAWDQHRAKCQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)CNC(=O)COC3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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